molecular formula C22H17N2NaO6S B13787945 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt CAS No. 67969-95-3

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt

Cat. No.: B13787945
CAS No.: 67969-95-3
M. Wt: 460.4 g/mol
InChI Key: IPDYBBGPRBJVBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt is a complex organic compound with the molecular formula C28H22N3NaO7S2. This compound is known for its unique structure, which includes an anthracene backbone with sulfonic acid and amino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt typically involves multiple steps. One common method starts with the nitration of anthracene to form 2-nitroanthracene, followed by sulfonation to introduce the sulfonic acid group. The nitro group is then reduced to an amino group, and subsequent reactions introduce the 2-methoxy-5-methylphenylamino group. The final step involves the formation of the monosodium salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are used to optimize the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the amino group to different functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in studies of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include signal transduction, enzyme inhibition, or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure enables it to participate in both oxidation and reduction reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

67969-95-3

Molecular Formula

C22H17N2NaO6S

Molecular Weight

460.4 g/mol

IUPAC Name

sodium;1-amino-4-(2-methoxy-3-methylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H18N2O6S.Na/c1-11-6-5-9-14(22(11)30-2)24-15-10-16(31(27,28)29)19(23)18-17(15)20(25)12-7-3-4-8-13(12)21(18)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

IPDYBBGPRBJVBA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.